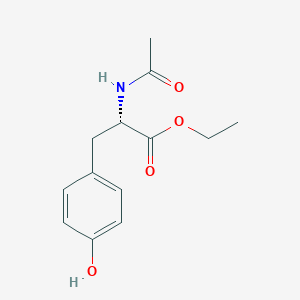

Ethyl N-acetyl-L-tyrosinate

Übersicht

Beschreibung

Ethyl N-acetyl-L-tyrosinate (ENAT) is a synthetic amino acid derivative that has been studied for its potential applications in various scientific research areas. ENAT has been found to possess a variety of biochemical and physiological effects and has been used in laboratory experiments to investigate its effects on various systems.

Wissenschaftliche Forschungsanwendungen

Food Flavoring and Supplement

Ethyl N-acetyl-L-tyrosinate is commonly used as a food flavoring and supplement . It has a sweet, nutty, and caramelized taste, which is often used to enhance the flavor of baked goods, dairy products, and beverages .

Amino Acid Derivative

This compound is an ester of tyrosine, an amino acid found in many proteins . This makes it a valuable compound in the field of biochemistry and molecular biology.

Antioxidant Properties

One of the potential health benefits of Ethyl N-acetyl-L-tyrosinate is its antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Cognitive Function Improvement

Another potential health benefit of this compound is its ability to improve cognitive function . This could make it a subject of interest in neuroscience research, particularly in studies related to memory and learning processes.

Biochemical Assay Reagent

Ethyl N-acetyl-L-tyrosinate can be used as a biochemical assay reagent . Biochemical assays are tests that measure the presence or concentration of substances in samples. This compound could be used in assays that test for the presence of certain proteins or other biochemicals.

Research in Protein Synthesis

Given that Ethyl N-acetyl-L-tyrosinate is an ester of tyrosine, an amino acid found in many proteins , it could be used in research related to protein synthesis and metabolism.

Eigenschaften

IUPAC Name |

ethyl (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-3-18-13(17)12(14-9(2)15)8-10-4-6-11(16)7-5-10/h4-7,12,16H,3,8H2,1-2H3,(H,14,15)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKAWDTAMLOJQNK-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20877256 | |

| Record name | N-Acetyl-L-tyrosine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20877256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl N-acetyl-L-tyrosinate | |

CAS RN |

840-97-1, 36546-50-6 | |

| Record name | N-Acetyl-L-tyrosine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=840-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-alpha-acetyl-tyrosinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000840971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tyrosine, N-acetyl-, ethyl ester, hydrate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036546506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tyrosine, N-acetyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Acetyl-L-tyrosine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20877256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N-acetyl-L-tyrosinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

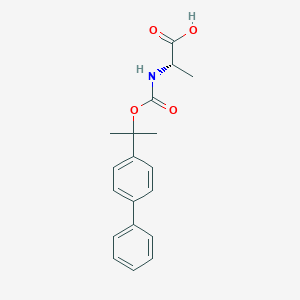

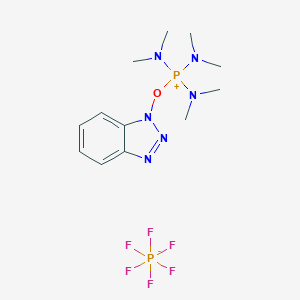

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

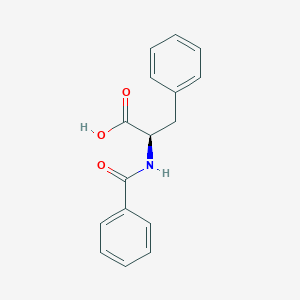

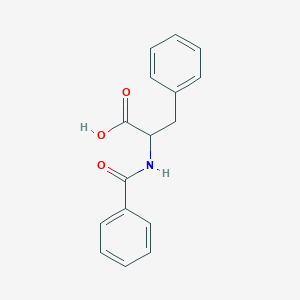

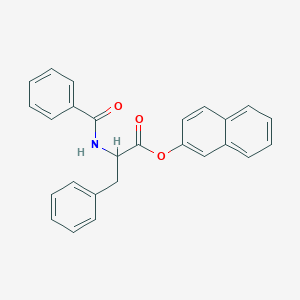

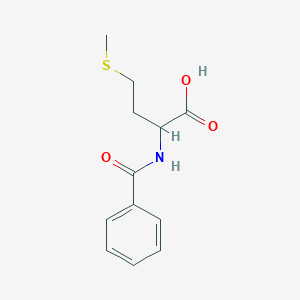

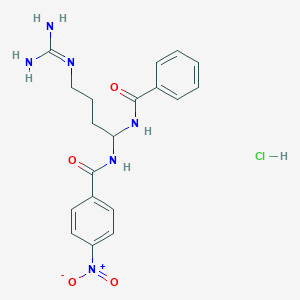

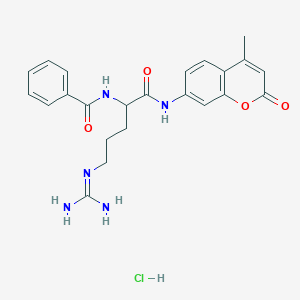

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of N-Acetyl-L-Tyrosine Ethyl Ester?

A: The molecular formula of N-Acetyl-L-Tyrosine Ethyl Ester is C13H17NO4. Its molecular weight is 251.28 g/mol. [, ]

Q2: Is there spectroscopic data available for this compound?

A: Yes, studies have utilized various spectroscopic techniques to characterize N-Acetyl-L-Tyrosine Ethyl Ester. Techniques employed include 1H NMR, elemental analysis, FT-IR, and mass spectrometry. [, , ]

Q3: How is N-Acetyl-L-Tyrosine Ethyl Ester utilized in studying enzyme activity?

A: N-Acetyl-L-Tyrosine Ethyl Ester serves as a specific substrate for chymotrypsin-like enzymes. [, , ] Researchers monitor its hydrolysis to assess the activity and kinetic parameters of these enzymes. [, , , ]

Q4: Can you elaborate on the reaction mechanism involving N-Acetyl-L-Tyrosine Ethyl Ester and chymotrypsin?

A: Chymotrypsin catalyzes the hydrolysis of the ester bond in N-Acetyl-L-Tyrosine Ethyl Ester. This proceeds through a three-step mechanism involving substrate binding, acylation of the enzyme, and subsequent deacylation to regenerate the active enzyme. []

Q5: Are there alternative substrates to N-Acetyl-L-Tyrosine Ethyl Ester for studying chymotrypsin activity?

A: Yes, other substrates like p-nitrophenyl acetate, N-acetyl-L-tryptophan ethyl ester, and cinnamoyl imidazole are also utilized. [, , , ] The choice of substrate depends on the specific aspect of the enzyme's activity being investigated.

Q6: Beyond enzymology, has N-Acetyl-L-Tyrosine Ethyl Ester found applications in other research areas?

A: Indeed, it has been explored as a monomer in copolymerization reactions with ethylene, catalyzed by titanium complexes. [] This has led to the development of copolymers with enhanced hydrophilicity.

Q7: How do structural modifications of N-Acetyl-L-Tyrosine Ethyl Ester affect its interaction with enzymes?

A: Research indicates that the free and unprotonated amino group, along with the un-ionized hydroxyl group of N-Acetyl-L-Tyrosine Ethyl Ester, are crucial for its recognition and binding to the enzyme's active site. [] Alterations to these groups can significantly impact the compound's activity and binding affinity.

Q8: Have any specific structural modifications of N-Acetyl-L-Tyrosine Ethyl Ester been investigated for their impact on enzyme activity?

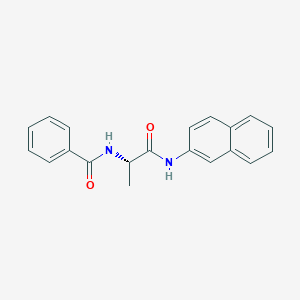

A: Yes, studies have examined the effect of replacing the ethyl ester group with a methyl ester (N-Acetyl-L-Tyrosine Methyl Ester) or changing the N-acetyl group to N-benzoyl (N-Benzoyl-L-Tyrosine Ethyl Ester) on the hydrolysis rate by chymotrypsin-like enzymes. [, , ]

Q9: What is known about the stability of N-Acetyl-L-Tyrosine Ethyl Ester under various conditions?

A: The compound's stability is influenced by factors like pH, temperature, and the presence of enzymes or other reactive species. [, , , ] Research suggests it is generally stable under standard storage conditions.

Q10: Has the stability of N-Acetyl-L-Tyrosine Ethyl Ester in organic solvents been explored?

A: Yes, studies have shown that adsorbing N-Acetyl-L-Tyrosine Ethyl Ester onto materials like bamboo charcoal powder can significantly enhance its stability in organic solvents like acetonitrile. []

Q11: Has N-Acetyl-L-Tyrosine Ethyl Ester been investigated in any in vivo models?

A: While the provided research primarily focuses on in vitro studies, the compound's use in understanding hatching enzyme activity in sea urchin embryos offers valuable insights into potential in vivo applications. []

Q12: Have computational methods been applied to study N-Acetyl-L-Tyrosine Ethyl Ester?

A: Yes, computational studies have been conducted to investigate the electron density distribution and thermal vibrations of N-Acetyl-L-Tyrosine Ethyl Ester monohydrate using X-ray diffraction data. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

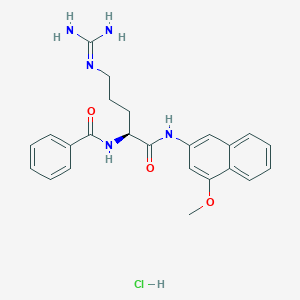

![N-[(2R)-5-(Diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide;hydrochloride](/img/structure/B556304.png)